molecular formula C29H28N2O6 B11681236 (5Z)-5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11681236
M. Wt: 500.5 g/mol
InChI Key: ZWRROJCUBDTOFK-BWAHOGKJSA-N
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Description

(5Z)-5-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of intermediate compounds through a series of reactions such as alkylation, etherification, and cyclization. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(5Z)-5-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C29H28N2O6

Molecular Weight

500.5 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H28N2O6/c1-4-20-15-19(2)16-24(17-20)36-13-14-37-26-8-6-5-7-21(26)18-25-27(32)30-29(34)31(28(25)33)22-9-11-23(35-3)12-10-22/h5-12,15-18H,4,13-14H2,1-3H3,(H,30,32,34)/b25-18-

InChI Key

ZWRROJCUBDTOFK-BWAHOGKJSA-N

Isomeric SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=CC=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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